1-[5-(4-iodophenoxy)pentyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[5-(4-iodophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPWUBHLIKOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine typically involves the following steps:
Formation of the iodophenoxy group: This can be achieved through the iodination of phenol derivatives using iodine and an oxidizing agent.
Attachment of the pentyl chain: The iodophenoxy group is then reacted with a pentyl halide under basic conditions to form the pentyl ether.
Formation of the pyrrolidine ring: The final step involves the cyclization of the pentyl ether with a suitable amine to form the pyrrolidine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[5-(4-iodophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the iodophenoxy group to a phenoxy group.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols, forming azido or thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperyline (1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine)
- Structure: Contains a 1,3-benzodioxole group and conjugated dienone system attached to pyrrolidine.
- Molecular Weight : ~331.34 g/mol.
- Key Differences: Replaces the iodophenoxy group with a benzodioxol moiety. Features a conjugated dienone chain instead of a saturated pentyl chain.
- Physicochemical Properties : Higher polarity due to the benzodioxol and carbonyl groups, leading to a relative chromatographic area of 1.51% in GC-MS analysis .
1-(4-Bromophenyl)pyrrolidine
- Structure : Direct bromophenyl substitution on pyrrolidine.
- Molecular Weight : 230.12 g/mol.
- Implications: Bromine’s lower polarizability compared to iodine may reduce halogen bonding efficacy. The absence of a phenoxy group limits solubility modulation .
1-(2-Phenylethyl)pyrrolidine
- Structure : Phenethyl group attached to pyrrolidine.
- Molecular Weight : 175.27 g/mol.
- Key Differences :
- Shorter ethyl chain vs. pentyl linker.
- Lacks halogen substitution.
Halogen Substitution Effects
- Iodine : Enhances halogen bonding and lipophilicity due to its large size and polarizability. May improve pharmacokinetic properties like tissue penetration.
- Bromine/Chlorine : Smaller size and higher electronegativity reduce halogen bonding strength but improve synthetic accessibility .
Chain Length and Linker Modifications
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-[5-(4-iodophenoxy)pentyl]pyrrolidine?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Alkylation of pyrrolidine with 1,5-dibromopentane to introduce the pentyl chain, followed by nucleophilic aromatic substitution with 4-iodophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Optimization of reaction temperature (60–80°C) and solvent polarity to enhance regioselectivity and minimize side reactions like ether cleavage .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended for isolating the final product .
Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assays?
Answer:
Contradictory results may arise from assay-specific variables. A systematic approach includes:
- Dose-Response Validation: Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ values .
- Target Selectivity Profiling: Use competitive binding assays (e.g., SPR or radioligand displacement) to assess off-target interactions .
- Metabolic Stability Testing: Evaluate hepatic microsomal stability to rule out rapid degradation as a confounding factor .
- Reference Controls: Include structurally related analogs (e.g., 4-chlorophenoxy derivatives) to benchmark activity trends .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm for iodophenoxy). The iodine atom induces deshielding in adjacent carbons .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of iodine (e.g., m/z 127 for ¹²⁷I) .
- IR Spectroscopy: Detect C-O-C stretching (1250–1150 cm⁻¹) and pyrrolidine ring vibrations .
Advanced: What computational strategies aid in predicting the compound’s binding affinity to neurological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin transporters). Prioritize halogen-bonding motifs involving the iodine atom .
- MD Simulations: Run 100-ns trajectories to assess binding stability, focusing on pyrrolidine ring flexibility and pentyl chain conformation .
- QSAR Modeling: Train models using datasets of phenoxy-pyrrolidine analogs to predict bioactivity cliffs .
Basic: How should researchers handle iodine’s radiolytic instability during storage and experimentation?
Answer:
- Storage: Protect from light (amber vials) at –20°C under inert gas (Ar/N₂) to prevent decomposition .
- Handling: Use chelating agents (e.g., EDTA) in aqueous buffers to minimize iodine leaching .
- Stability Monitoring: Regular TLC or HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced: What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
Answer:
- Pyrrolidine Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to modulate metabolic stability .
- Phenoxy Chain Optimization: Replace the pentyl linker with a cyclopropyl or ether-spaced chain to improve blood-brain barrier penetration .
- Prodrug Strategies: Incorporate esterase-labile groups (e.g., acetyl) on the phenoxy moiety for sustained release .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Answer:
- Quorum Sensing Inhibition: Use Chromobacterium violaceum CV026 to assess interference with bacterial signaling (measure violacein pigment reduction) .
- MIC Determination: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm Disruption: Quantify biofilm biomass via crystal violet staining after treatment .
Advanced: How can researchers elucidate the role of the iodine atom in target engagement using isotopic labeling?
Answer:
- Synthesis of ¹²⁵I-Labeled Analog: Perform isotopic exchange using Na¹²⁵I under acidic conditions, followed by purification via radio-HPLC .
- Autoradiography: Map binding sites in tissue sections or receptor-coated plates .
- Competitive Binding Studies: Compare ¹²⁵I-labeled and non-radiolabeled compound to calculate Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
